

Structure-Activity Relationship (SAR) Studies of Nitro-Substituted Chromones: A Comparative Guide

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Compound of Interest

Compound Name:	<i>Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate</i>
CAS No.:	110683-75-5
Cat. No.:	B3045626

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Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Content Type: Publish Comparison Guide & Technical Methodology

Executive Summary: The Nitrochromone Scaffold in Drug Discovery

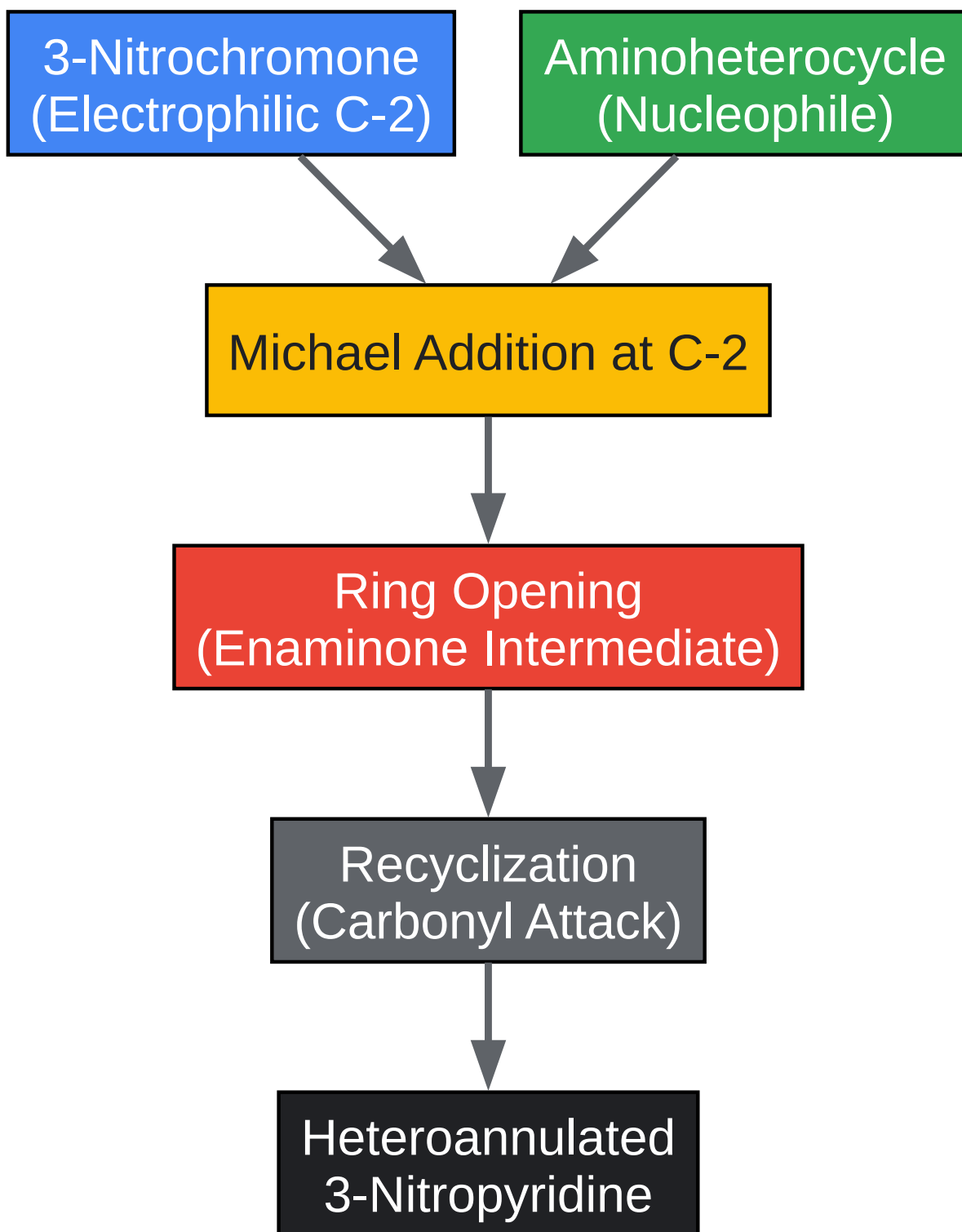
Chromones (1,4-benzopyrone derivatives) are ubiquitous in nature and serve as privileged scaffolds in medicinal chemistry. Among synthetic derivatives, nitro-substituted chromones—particularly 3-nitrochromones and 6-nitrochromones—have garnered significant attention. The introduction of a strongly electron-withdrawing nitro group fundamentally alters the electronic landscape of the chromone ring. This modification not only enhances the electrophilicity of the C-2 position, enabling complex cascade reactions, but also dramatically shifts the biological target profile of the resulting molecules.

This guide objectively compares the structure-activity relationships (SAR) of various nitro-substituted chromones, evaluating their performance as anticancer agents (via Ecto-5'-nucleotidase inhibition), multidrug resistance (MDR) reversers, and antimicrobial agents against standard clinical alternatives[1][2].

Chemical Foundation: The Causality of Reactivity

To understand the SAR of nitrochromones, one must first understand their unique chemical reactivity. In unsubstituted chromones, the C-2 position is moderately electrophilic. However, the addition of a nitro group at the C-3 position acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects.

This hyper-electrophilicity at C-2 makes 3-nitrochromones highly susceptible to nucleophilic attack by electron-rich aminoheterocycles (e.g., 5-aminopyrazoles). The reaction proceeds via a Ring-Opening Ring-Closure (RORC) mechanism—a formal[3+3] cyclocondensation[3][4]. The initial Michael addition leads to the cleavage of the γ -pyrone ring, forming an enaminone intermediate, which subsequently recyclizes to form highly complex, heteroannulated 3-nitropyridines or pyrido[2,3-c]coumarins[5][6].



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Fig 1: The RORC mechanism of 3-nitrochromones enabling library generation.

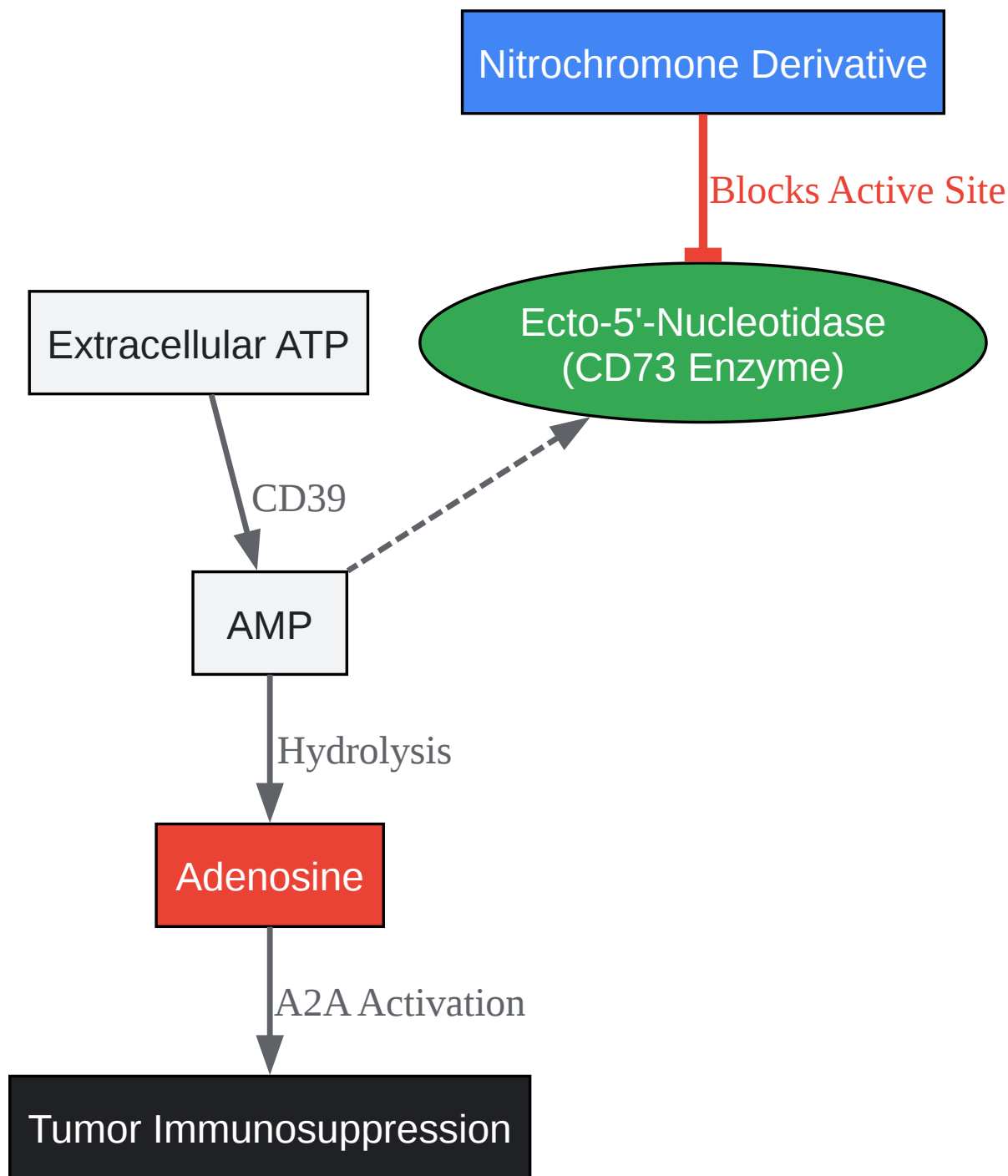
Comparative SAR Profiles & Biological Performance

Anticancer Activity: Ecto-5'-Nucleotidase (CD73) Inhibition

Ecto-5'-nucleotidase (e5'NT or CD73) is a membrane-bound enzyme that hydrolyzes AMP to adenosine. In the tumor microenvironment, elevated adenosine levels bind to A2A receptors on immune cells, triggering severe immunosuppression. Inhibiting CD73 is a prime strategy for cancer immunotherapy[7][8].

SAR Insights: Heteroannulated pyrido[2,3-c]coumarins and pyrazolo[3,4-b]pyridines derived from nitrochromones have shown potent CD73 inhibitory activity.

- **Steric Bulk:** Derivatives featuring bulky aromatic groups (e.g., phenyl or 4-fluorophenyl) at the pyrazole ring exhibit sub-micromolar IC50 values. The bulk forces the molecule deep into the hydrophobic pocket of the CD73 active site.
- **Hydrogen Bonding:** The presence of hydrogen-bond donors (such as hydrazide linkers or phenolic OH groups) significantly enhances binding affinity compared to fully alkylated analogs[2].



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Fig 2: Pathway of CD73-mediated immunosuppression and inhibition by nitrochromones.

Multidrug Resistance (MDR) Reversal

Overexpression of the MDR1 gene (encoding P-glycoprotein) causes efflux of chemotherapeutics, rendering cancers resistant to treatment.

SAR Insights: Studies on human colon cancer and mouse lymphoma cells demonstrate that 3-formyl-6-nitrochromone is a potent MDR reverser[9].

- **Electronic Effects:** The combination of a 3-formyl group and a 6-nitro group creates a highly polarized molecule. This polarization is critical for interacting with the transmembrane domains of P-glycoprotein.
- **Comparative Efficacy:** Unsubstituted chromones or those with electron-donating groups (e.g., 6-methyl) show negligible MDR reversal, proving that the strong EWG at position 6 is the primary driver of activity[10].

Antibiofilm & Antifungal Activity

Candida species form robust biofilms that are highly resistant to standard azole drugs like fluconazole. Morphogenetic conversion (yeast to hyphal form) is essential for this biofilm formation.

SAR Insights: When tested against fluconazole-resistant Candida albicans DAY185, 3-formyl-6-nitrochromone and 6,8-dichlorochromone-3-carbonitrile inhibited biofilm formation by >95% at just 10 µg/mL[11].

- **EWG Necessity:** The presence of a nitro or cyano group at C-3, coupled with a halogen or nitro at C-6, prevents the yeast-to-hyphae transition. The backbone chromone lacking these substituents showed 0% inhibition even at 100 µg/mL[11].

Quantitative Data Comparison

The following table summarizes the performance of nitro-substituted chromones against alternative compounds and standard clinical controls.

Compound / Scaffold	Key Substitution	Primary Target	Activity Metric	Performance vs. Control
Pyrido[2,3-c]coumarin derivative	3-Nitro, 4-Fluorophenyl	Ecto-5'-Nucleotidase (h-e5'NT)	IC50: ~0.09 - 0.28 μ M	Superior to standard APCP analogs in specific cell lines.
3-Formyl-6-nitrochromone	6-Nitro, 3-Formyl	MDR1 (P-glycoprotein)	Fluorescence Activity Ratio (FAR)	Significantly higher efflux inhibition than 6-methylchromone.
3-Formyl-6-nitrochromone	6-Nitro, 3-Formyl	C. albicans Biofilm	>95% Inhibition at 10 μ g/mL	Superior to Fluconazole (0% inhibition at 10 μ g/mL).
Chromone-3-carbonitrile	3-Cyano (Alternative EWG)	C. albicans Biofilm	>70% Inhibition at 5 μ g/mL	Comparable to nitro substitution; vastly superior to backbone chromone.
Unsubstituted Chromone	None	C. albicans Biofilm	No inhibition at 100 μ g/mL	Inactive; demonstrates the absolute necessity of the EWG.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the synthesis of the nitrochromone derivatives and their biological evaluation.

Protocol A: Synthesis of Heteroannulated 3-Nitropyridines via RORC

This protocol utilizes the hyper-electrophilicity of 3-nitrochromone to generate screening libraries.

Step-by-Step Methodology:

- **Preparation:** In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-nitrochromone in 10 mL of glacial acetic acid.
- **Nucleophile Addition:** Add 1.0 mmol of the selected electron-rich aminoheterocycle (e.g., 5-amino-3-methylpyrazole).
- **Reaction:** Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) under a nitrogen atmosphere for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexane:Ethyl Acetate, 3:1).
- **Workup:** Once complete, allow the reaction mixture to cool to room temperature. Pour the mixture into 50 mL of ice-cold distilled water to precipitate the product.
- **Purification:** Filter the crude solid under vacuum, wash with cold water, and recrystallize from ethanol to yield the pure heteroannulated 3-nitropyridine.
- **Validation:** Confirm the structure via ¹H NMR (look for the disappearance of the characteristic chromone C-2 proton singlet around δ 8.8 ppm) and HRMS to verify the exact mass of the cyclocondensed product.

Protocol B: Ecto-5'-Nucleotidase (CD73) Inhibition Assay

A colorimetric assay to evaluate the efficacy of the synthesized compounds.

Step-by-Step Methodology:

- **Enzyme Preparation:** Prepare a solution of recombinant human CD73 (h-e5'NT) in assay buffer (50 mM Tris-HCl, 2 mM MgCl₂, pH 7.4).
- **Compound Incubation:** In a 96-well microplate, add 10 μ L of the nitrochromone derivative (dissolved in DMSO, final DMSO concentration <1%) at varying concentrations (0.01 μ M to 100 μ M) to 40 μ L of the enzyme solution. Incubate at 37°C for 15 minutes.

- Substrate Addition: Initiate the reaction by adding 50 μL of AMP substrate (final concentration 500 μM). Incubate at 37°C for 30 minutes.
- Detection: Stop the reaction by adding 25 μL of Malachite Green reagent (which binds to the released inorganic phosphate). Incubate for 10 minutes at room temperature for color development.
- Quantification: Measure the absorbance at 620 nm using a microplate reader.
- Validation: Use APCP (α,β -methylene-ADP) as a positive control inhibitor. Calculate IC50 values using non-linear regression analysis.

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